

An In-depth Technical Guide to 5,8-Dihydro-1-naphthol

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Compound of Interest

Compound Name: 5,8-Dihydro-1-naphthol

Cat. No.: B135322

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This technical guide provides a comprehensive overview of **5,8-Dihydro-1-naphthol**, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Properties

CAS Number: 27673-48-9[1]

Synonyms:

- 5,8-Dihydronaphthalen-1-ol[1]
- 1-Naphthalenol, 5,8-dihydro-[2]
- 5-Hydroxy-1,4-dihydronaphthalene
- NSC 125584[3]

Physicochemical Properties

A summary of the key physicochemical properties of **5,8-Dihydro-1-naphthol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O	[1][3]
Molecular Weight	146.19 g/mol	[1][3]
Appearance	Dark Brown Solid	
Melting Point	56-60 °C	
Boiling Point	264.8 °C at 760 mmHg	
Solubility	Soluble in Chloroform, DMSO, Methanol	
pKa	10.18 ± 0.20 (Predicted)	

Spectral Data

While a comprehensive public database of spectral data is not readily available, requests for specific data such as NMR, HPLC, and LC-MS can often be fulfilled by commercial suppliers.

Synthesis and Experimental Protocols

5,8-Dihydro-1-naphthol is primarily synthesized through the reduction of α -naphthol. It is a crucial starting material for the synthesis of the non-selective beta-adrenergic receptor antagonist, Nadolol.

Synthesis of 5,8-Dihydro-1-naphthol from α -Naphthol

This protocol describes the Birch reduction of α -naphthol to yield **5,8-Dihydro-1-naphthol**.

Materials:

- α -Naphthol
- Liquid ammonia
- Lithium wire
- Ethyl alcohol

- Diethyl ether
- Magnesium sulfate
- Activated charcoal
- Concentrated Hydrochloric acid
- 4 L reactor with a cooling bath (solid carbon dioxide and alcohol)

Procedure:

- Place 108 g (0.75 mol) of α -naphthol into a 4 L reactor.
- Cool the reactor in a bath of solid carbon dioxide and alcohol, and introduce approximately 1 L of liquid ammonia with vigorous stirring.
- Once the α -naphthol has nearly dissolved, add 20.9 g of lithium wire in small pieces. Stir the mixture for 30 minutes.
- Add 170 ml of ethyl alcohol dropwise.
- Allow the reactor to warm up and bubble nitrogen through the mixture to drive off the ammonia.
- Take up the grey, pasty residue in 1 L of water and extract the mixture three times with 100 ml of ether.
- Cool the aqueous phase and acidify with concentrated HCl until the pH is acidic.
- Extract the resulting brown oil three times with ether. Wash the combined ether fractions three times with water and dry over magnesium sulfate.
- Filter the solution and evaporate to dryness.
- Take up the resulting solid in ether and dry the mixture over MgSO_4 in the presence of activated charcoal.

- Filter the mixture and evaporate the filtrate to dryness to obtain a yellow solid.
- Recrystallization should yield a white solid with a melting point of 73°-74.5° C.

Synthesis of Nadolol from 5,8-Dihydro-1-naphthol

The following is a representative protocol for the synthesis of Nadolol, a beta-blocking agent, using **5,8-Dihydro-1-naphthol** as the starting material.

Materials:

- **5,8-Dihydro-1-naphthol** (80% pure)
- Epichlorohydrin
- Tetraethylammonium hydroxide
- Methanol
- Water
- tert-Butylamine
- Chloroform
- Sodium hydroxide (50% solution)
- Sodium sulfate
- Glacial acetic acid
- Potassium iodate
- Iodine
- Potassium acetate
- Potassium hydroxide

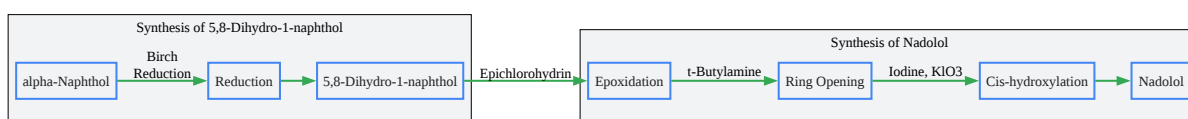
Procedure:

- Suspend 1.46 kg of 80% pure 5,8-dihydronaphthol (10 mol) in 9.4 L of epichlorohydrin.
- Purge the reaction vessel with nitrogen and add 368 mL of tetraethylammonium hydroxide (5 mol%).
- Heat the reaction to 80°C and maintain for 2.5 hours.
- Distill off the epichlorohydrin completely under a vacuum.
- Add 80 g of methanol, 50 g of water, and then 1.5 kg of t-butylamine. Caution: This step is exothermic.
- Reflux the mixture for 6 hours and then stir at room temperature overnight.
- Distill off the solvent under a vacuum.
- To the resulting thick oil, add 3 L of chloroform, 2 L of water, and 0.3 L of a 50% NaOH solution. Agitate vigorously for 10 minutes and then separate the layers.
- Wash the organic layer with 2 L of water.
- Dry the organic layer over sodium sulfate and evaporate the chloroform completely at 80°C under a vacuum.
- In a water-free environment, add 12.5 L of glacial acetic acid to the thick brown oil and heat to 60°C.
- With good stirring and under a nitrogen atmosphere, add 473 g of potassium iodate.
- Add 1.15 kg of iodine (4.5 mol) and maintain the temperature at 60-75°C for three hours.
- Add 1.01 kg of potassium acetate and reflux for 1 hour.
- Evaporate the acetic acid completely under a vacuum.

- Add a solution of 3 kg of potassium hydroxide dissolved in 9 L of methanol, reflux for 5 hours, and then stir overnight to yield Nadolol.

Logical and Experimental Workflows

The synthesis of Nadolol from **5,8-Dihydro-1-naphthol** provides a clear example of a multi-step chemical synthesis workflow.

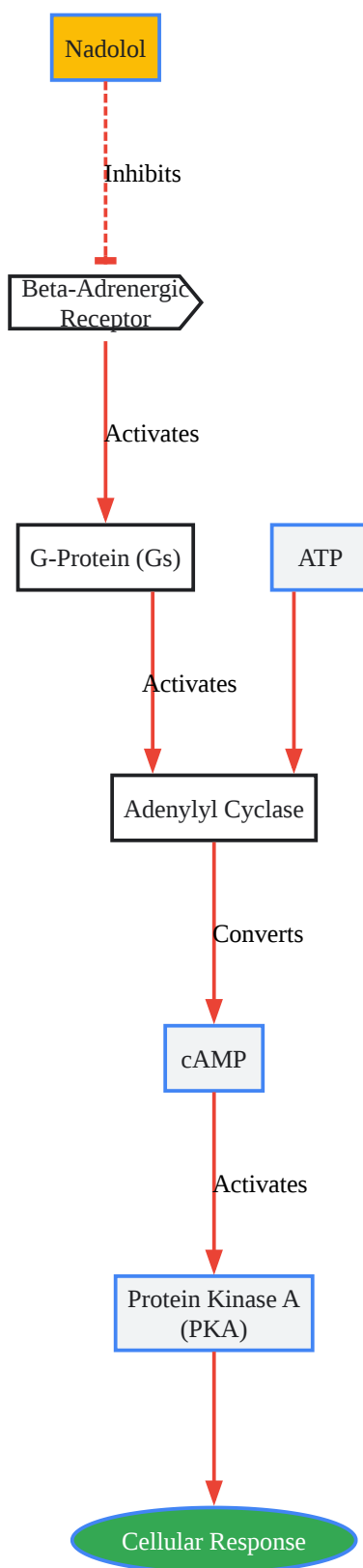


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Caption: Synthetic pathway of Nadolol from α -Naphthol.

Signaling Pathways

While **5,8-Dihydro-1-naphthol** is primarily recognized as a synthetic intermediate, its major derivative, Nadolol, is a non-selective beta-adrenergic antagonist. The following diagram illustrates the beta-adrenergic signaling pathway, which is the pharmacological target of Nadolol. Understanding this pathway is crucial for researchers in drug development working with compounds of this class.



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Caption: Beta-adrenergic signaling pathway inhibited by Nadolol.

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